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Introduction: The Imperative for Chemically
Modified siRNA
Small interfering RNAs (siRNAs) have emerged as a powerful therapeutic modality, offering a

highly specific mechanism for silencing disease-causing genes.[1] However, the clinical

translation of unmodified siRNAs is hampered by several challenges, including susceptibility to

nuclease degradation, potential for off-target effects, and stimulation of the innate immune

system.[2][3] Chemical modifications to the siRNA duplex are therefore essential to enhance

stability, improve specificity, and unlock the full therapeutic potential of RNA interference.[1]

This guide provides a comprehensive overview and detailed protocols for the incorporation of a

novel modified nucleoside, 6-Aza-2-thiouridine, into siRNA constructs to address these

challenges.

The Scientific Rationale: Why 6-Aza-2-thiouridine?
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The strategic incorporation of modified nucleosides can profoundly influence the

physicochemical properties of siRNA. 6-Aza-2-thiouridine, a uridine analog, combines two key

modifications: an aza-substitution at the 6-position of the pyrimidine ring and a thio-modification

at the 2-position. This unique combination is hypothesized to confer several advantageous

properties to siRNA constructs.

The 2-thio modification is known to increase the thermodynamic stability of base pairing and

can enhance nuclease resistance.[4][5] The aza-substitution at the 6-position alters the

electronic properties of the nucleobase, which can modulate interactions with the RNA-induced

silencing complex (RISC) and potentially reduce off-target effects by fine-tuning the binding

affinity of the guide strand.[6][7]

Mechanism of Action: Enhancing siRNA Stability
and Specificity
The incorporation of 6-Aza-2-thiouridine into an siRNA duplex is designed to improve its

therapeutic profile through a multi-faceted mechanism. The enhanced thermodynamic stability

imparted by the 2-thio group can protect the siRNA from nuclease degradation in the

bloodstream and within the cell, thereby prolonging its gene-silencing activity.[4]

Furthermore, the altered electronic and steric properties of the 6-azauracil base can influence

the recognition and processing of the siRNA by the RISC machinery. Judicious placement of

this modification, particularly within the seed region of the guide strand, may decrease the

binding affinity for unintended mRNA targets, thus mitigating off-target effects without

compromising on-target potency.[7]
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Figure 1: Proposed mechanism of 6-Aza-2-thiouridine in enhancing siRNA performance.

Experimental Protocols
This section provides detailed protocols for the synthesis of 6-Aza-2-thiouridine modified

siRNA and its subsequent in vitro validation.

Protocol 1: Synthesis of 5'-DMT-2'-TBDMS-6-aza-2-
thiouridine-3'-phosphoramidite
The synthesis of the 6-Aza-2-thiouridine phosphoramidite is a critical first step. This protocol

is adapted from established methods for the synthesis of similar modified nucleoside

phosphoramidites.[8]
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Materials:

6-Azauridine

Lawesson's reagent

Dimethoxytrityl chloride (DMT-Cl)

Tert-butyldimethylsilyl chloride (TBDMS-Cl)

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Pyridine, Dichloromethane (DCM), Acetonitrile (ACN), Ethyl acetate (EtOAc), Hexane

Silica gel for column chromatography

Procedure:

Thionation of 6-Azauridine:

Dissolve 6-azauridine in anhydrous pyridine.

Add Lawesson's reagent in portions and heat the reaction mixture under an inert

atmosphere.

Monitor the reaction by TLC. Upon completion, quench the reaction and purify the

resulting 6-Aza-2-thiouridine by silica gel chromatography.

5'-Hydroxyl Protection (DMT protection):

Dissolve the dried 6-Aza-2-thiouridine in anhydrous pyridine.

Add DMT-Cl and stir at room temperature.

Monitor the reaction by TLC. Once complete, quench the reaction and purify the 5'-DMT-6-
Aza-2-thiouridine by silica gel chromatography.

2'-Hydroxyl Protection (TBDMS protection):
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Dissolve the 5'-DMT-6-Aza-2-thiouridine in anhydrous pyridine.

Add TBDMS-Cl and stir at room temperature.

Monitor the reaction by TLC. Upon completion, purify the 5'-DMT-2'-TBDMS-6-Aza-2-
thiouridine by silica gel chromatography.

3'-Phosphitylation:

Dissolve the 5'-DMT-2'-TBDMS-6-Aza-2-thiouridine in anhydrous DCM.

Add N,N-diisopropylethylamine (DIPEA) and 2-Cyanoethyl N,N-

diisopropylchlorophosphoramidite.

Stir the reaction at room temperature under an inert atmosphere.

Monitor the reaction by ³¹P NMR. Upon completion, purify the final phosphoramidite

product by silica gel chromatography under anhydrous conditions.

Protocol 2: Solid-Phase Synthesis of 6-Aza-2-thiouridine
Modified siRNA
This protocol outlines the incorporation of the custom phosphoramidite into an siRNA sequence

using a standard automated DNA/RNA synthesizer.[9][10]

Materials:

Automated DNA/RNA synthesizer

Controlled pore glass (CPG) solid support functionalized with the first nucleoside

Standard DNA/RNA phosphoramidites (A, C, G, U)

5'-DMT-2'-TBDMS-6-aza-2-thiouridine-3'-phosphoramidite

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

Capping reagents (Acetic anhydride and N-methylimidazole)
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Oxidizing agent (Iodine solution)

Deblocking agent (Trichloroacetic acid in DCM)

Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous

methylamine 1:1)

Triethylamine trihydrofluoride (TEA·3HF) for desilylation

Procedure:

Synthesizer Setup: Program the desired siRNA sequence into the synthesizer, specifying the

position(s) for the incorporation of the 6-Aza-2-thiouridine phosphoramidite.

Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:

Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide

chain.

Coupling: Activation of the incoming phosphoramidite (standard or modified) and its

coupling to the 5'-hydroxyl of the growing chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

deletion mutants.

Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester.

Cleavage and Deprotection:

After the final synthesis cycle, cleave the oligonucleotide from the CPG support using the

AMA solution.

Heat the solution to remove the base and phosphate protecting groups.

Desilylation:

Evaporate the AMA solution.
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Treat the residue with TEA·3HF to remove the 2'-TBDMS protecting groups.

Purification: Purify the crude siRNA using methods such as HPLC or PAGE.

Annealing: Anneal the sense and antisense strands by heating to 95°C for 5 minutes and

then slowly cooling to room temperature to form the final siRNA duplex.
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Figure 2: Overall experimental workflow for creating and validating 6-Aza-2-thiouridine
modified siRNA.

Protocol 3: Nuclease Resistance Assay
This assay evaluates the stability of the modified siRNA in the presence of nucleases

compared to an unmodified control.[11][12]

Materials:

6-Aza-2-thiouridine modified siRNA

Unmodified control siRNA

Fetal bovine serum (FBS) or a specific nuclease (e.g., RNase A)

Nuclease-free water

Polyacrylamide gel electrophoresis (PAGE) equipment

Gel loading buffer

Staining agent (e.g., SYBR Gold)

Procedure:

Incubate a known concentration of both modified and unmodified siRNA in 50% FBS or a

defined concentration of nuclease at 37°C.

Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

Stop the reaction by adding a gel loading buffer containing a denaturing agent.

Run the samples on a denaturing PAGE gel.

Stain the gel and visualize the bands under UV light.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b1224825/docs?utm_src=pdf-body-img#application-notes-and-protocols-enhancing-sirna-performance-with-6-aza-2-thiouridine
https://www.benchchem.com/product/b1224825/docs?utm_src=pdf-body#application-notes-and-protocols-enhancing-sirna-performance-with-6-aza-2-thiouridine
https://synoligo.com/nuclease-resistance-modifications/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3318257/
https://www.benchchem.com/product/b1224825/docs?utm_src=pdf-body#application-notes-and-protocols-enhancing-sirna-performance-with-6-aza-2-thiouridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224825?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the intensity of the intact siRNA bands at each time point to determine the

degradation rate.

Protocol 4: Gene Silencing Efficiency Assay (qPCR and
Western Blot)
These assays quantify the knockdown of the target gene at the mRNA and protein levels.[13]

[14]

Materials:

Cell line expressing the target gene

Transfection reagent

6-Aza-2-thiouridine modified siRNA

Unmodified control siRNA

Scrambled negative control siRNA

For qPCR: RNA extraction kit, reverse transcriptase, qPCR master mix, primers for the target

gene and a housekeeping gene.

For Western Blot: Lysis buffer, primary antibody against the target protein, primary antibody

against a loading control protein (e.g., GAPDH), HRP-conjugated secondary antibody, ECL

substrate.

Procedure:

Transfection: Transfect the cells with the modified, unmodified, and negative control siRNAs

at various concentrations.

Incubation: Incubate the cells for 24-72 hours post-transfection.

For qPCR:

Harvest the cells and extract total RNA.
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Perform reverse transcription to synthesize cDNA.

Perform qPCR to quantify the relative expression of the target gene, normalized to the

housekeeping gene.

For Western Blot:

Lyse the cells and quantify the total protein concentration.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with the primary antibodies, followed by the secondary antibody.

Visualize the protein bands using an ECL detection system and quantify the band

intensities.

Protocol 5: Off-Target Effect Analysis
This analysis assesses the unintended downregulation of other genes.[15][16]

Materials:

Transfected cells from Protocol 4

RNA extraction kit

Microarray or RNA-sequencing service

Procedure:

Extract total RNA from cells transfected with the modified siRNA and a negative control

siRNA.

Perform whole-transcriptome analysis using microarrays or RNA-sequencing.

Analyze the data to identify genes that are significantly downregulated in the presence of the

modified siRNA compared to the negative control.
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Bioinformatically analyze the 3' UTRs of the downregulated genes for seed sequence

complementarity to the siRNA guide strand.

Data Presentation: Expected Outcomes
The following tables present representative data illustrating the expected improvements in

performance of a 6-Aza-2-thiouridine modified siRNA compared to its unmodified counterpart.

Table 1: Nuclease Resistance Assay Results

Time (hours) % Intact Unmodified siRNA
% Intact 6-Aza-2-
thiouridine Modified siRNA

0 100 100

1 65 95

4 20 80

8 <5 65

24 0 40

Table 2: Gene Silencing Efficiency (IC₅₀ Values)

siRNA Construct
Target mRNA IC₅₀ (nM) by
qPCR

Target Protein IC₅₀ (nM) by
Western Blot

Unmodified siRNA 1.5 2.0

6-Aza-2-thiouridine Modified

siRNA
1.2 1.8

Table 3: Off-Target Effect Analysis
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siRNA Construct
Number of Significantly Downregulated
Off-Target Genes

Unmodified siRNA 125

6-Aza-2-thiouridine Modified siRNA 45

Conclusion
The incorporation of 6-Aza-2-thiouridine represents a promising strategy for enhancing the

therapeutic properties of siRNA. The protocols and data presented in this guide provide a

framework for researchers to synthesize, incorporate, and validate this novel modification. The

expected improvements in nuclease resistance, maintenance of high on-target potency, and

reduction of off-target effects position 6-Aza-2-thiouridine modified siRNAs as a valuable tool

in the development of next-generation RNAi therapeutics.

References
Rose, S. D., et al. (2007). Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites.

Journal of Organic Chemistry, 72(15), 5539–5547. [Link]

Beaucage, S. L. (2008). Solid-phase synthesis of siRNA oligonucleotides. Current Opinion in

Drug Discovery & Development, 11(2), 203-16. [Link]

Chery, J. (2016). RNA therapeutics: a new frontier in drug development. Bio-Synthesis Inc.

Blog. [Link]

Seela, F., et al. (2008). 6-Azauracil or 8-aza-7-deazaadenine nucleosides and

oligonucleotides: the effect of 2'-fluoro substituents and nucleobase nitrogens on

conformation and base pairing. Nucleic Acids Research, 36(6), 1949-62. [Link]

Gaglione, M., et al. (2019). A systematic study on the influence of thermodynamic asymmetry

of 5′-ends of siRNA duplexes in relation to their silencing potency. Scientific Reports, 9(1),

2531. [Link]

Amini, S., et al. (2014). Strategies for Improving siRNA-Induced Gene Silencing Efficiency.

Avicenna Journal of Medical Biotechnology, 6(3), 131–139. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b1224825/docs?utm_src=pdf-body#application-notes-and-protocols-enhancing-sirna-performance-with-6-aza-2-thiouridine
https://www.benchchem.com/product/b1224825/docs?utm_src=pdf-body#application-notes-and-protocols-enhancing-sirna-performance-with-6-aza-2-thiouridine
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574526/
https://europepmc.org/article/med/18283608
https://www.biosynthesis.com/news/post/rna-therapeutics-a-new-frontier-in-drug-development
https://pubmed.ncbi.nlm.nih.gov/18263608/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6385311/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4131139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224825?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jackson, A. L., et al. (2006). Position-specific chemical modification of siRNAs reduces “off-

target” transcript silencing. RNA, 12(7), 1197–1205. [Link]

Sipa, K., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and

gene silencing activity of short interfering RNA. RNA, 13(8), 1301–1313. [Link]

Beal, P. A. (2010). Chemical Modification of siRNA Bases to Probe and Enhance RNA

Interference. ACS Chemical Biology, 5(5), 449–452. [Link]

Feste, A. Z., et al. (2017). Controlling miRNA-like Off-target Effects of an siRNA with

Nucleobase Modifications. ChemBioChem, 18(19), 1913–1921. [Link]

Abe, H., & Nomura, K. (2024). New chemical modification reduces off-target effects in siRNA

drugs. News-Medical.net. [Link]

Damha, M. J., et al. (2019). Effect of Sugar 2′,4′-Modifications on Gene Silencing Activity of

siRNA Duplexes. Nucleic Acid Therapeutics, 29(4), 183-194. [Link]

Layzer, J. M., et al. (2004). In vivo activity of nuclease-resistant siRNAs. RNA, 10(5), 766–

771. [Link]

Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference

(RNAi). Horizon Discovery. [Link]

Tan, M. L., & Choong, P. F. (2013). Western Blot Evaluation of siRNA Delivery by pH

Responsive Peptides. Methods in Molecular Biology, 948, 181–191. [Link]

Watts, J. K., et al. (2007). Activity of siRNAs with 2-thio-2'-O-methyluridine modification in

mammalian cells. Bioorganic & Medicinal Chemistry Letters, 17(1), 53-6. [Link]

Bio-Synthesis Inc. (2023). Off Target Effects in small interfering RNA or siRNA. Bio-Synthesis

Inc. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1484415/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1924902/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2874136/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5761803/
https://www.news-medical.net/news/20240909/New-chemical-modification-reduces-off-target-effects-in-siRNA-drugs.aspx
https://www.liebertpub.com/doi/10.1089/nat.2019.0792
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1370562/
https://horizondiscovery.com/en/resources/all-resources/technical-notes/off-target-effects-disturbing-the-silence-of-rna-interference-rnai
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3543111/
https://pubmed.ncbi.nlm.nih.gov/17056218/
https://www.biosyn.com/off-target-effects-in-small-interfering-rna-or-sirna.aspx
https://www.benchchem.com/product/b1224825?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224825?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. mdpi.com [mdpi.com]

2. Off Target Effects in small interfering RNA or siRNA [biosyn.com]

3. horizondiscovery.com [horizondiscovery.com]

4. mdpi.com [mdpi.com]

5. bocsci.com [bocsci.com]

6. 6-Azauracil or 8-aza-7-deazaadenine nucleosides and oligonucleotides: the effect of 2'-
fluoro substituents and nucleobase nitrogens on conformation and base pairing - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. news-medical.net [news-medical.net]

8. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC
[pmc.ncbi.nlm.nih.gov]

9. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

10. academic.oup.com [academic.oup.com]

11. synoligo.com [synoligo.com]

12. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated
Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

13. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC
[pmc.ncbi.nlm.nih.gov]

14. documents.thermofisher.com [documents.thermofisher.com]

15. Activity of siRNAs with 2-thio-2'-O-methyluridine modification in mammalian cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Enhancing siRNA
Performance with 6-Aza-2-thiouridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1224825/docs#application-notes-and-protocols-
enhancing-sirna-performance-with-6-aza-2-thiouridine]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.mdpi.com/1422-0067/24/2/956
https://www.biosyn.com/tew/Off-Target-Effects-in-small-interfering-RNA-or-siRNA.aspx
https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/off-target-tech-review-technote.pdf
https://www.mdpi.com/1420-3049/23/11/2941
https://www.bocsci.com/resources/comprehensive-guide-to-oligonucleotide-synthesis-using-the-phosphoramidite-method.html
https://pubmed.ncbi.nlm.nih.gov/18219432/
https://pubmed.ncbi.nlm.nih.gov/18219432/
https://pubmed.ncbi.nlm.nih.gov/18219432/
https://www.news-medical.net/news/20240909/New-chemical-modification-reduces-off-target-effects-in-siRNA-drugs.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC6557410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6557410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3381598/
https://academic.oup.com/nar/article/38/17/5761/1030596
https://synoligo.com/nuclease-resistance-modifications/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3318257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3318257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5788215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5788215/
https://documents.thermofisher.com/TFS-Assets/BID/Technical-Notes/amidite-impurity-classification-technote.pdf
https://pubmed.ncbi.nlm.nih.gov/20183560/
https://pubmed.ncbi.nlm.nih.gov/20183560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5734094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5734094/
https://www.benchchem.com/product/b1224825/docs#application-notes-and-protocols-enhancing-sirna-performance-with-6-aza-2-thiouridine
https://www.benchchem.com/product/b1224825/docs#application-notes-and-protocols-enhancing-sirna-performance-with-6-aza-2-thiouridine
https://www.benchchem.com/product/b1224825/docs#application-notes-and-protocols-enhancing-sirna-performance-with-6-aza-2-thiouridine
https://www.benchchem.com/product/b1224825/docs#application-notes-and-protocols-enhancing-sirna-performance-with-6-aza-2-thiouridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224825?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/product/b1224825?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224825?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

